molecular formula C12H15NO4 B2389268 2-[4-(Ethylcarbamoyl)phenoxy]propanoic acid CAS No. 1018600-86-6

2-[4-(Ethylcarbamoyl)phenoxy]propanoic acid

Cat. No. B2389268
CAS RN: 1018600-86-6
M. Wt: 237.255
InChI Key: LCDWMZJVMHJDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[4-(Ethylcarbamoyl)phenoxy]propanoic acid” is a chemical compound with the molecular formula C12H15NO4 . It is available for download in most chemistry software for further analysis .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, the solubility of a similar compound, R-2 [4- (6-Chloro-2-Benzoxazolyloxy)phenoxy]propanoic acid, in methanol, ethanol, and various methanol-ethanol mixed solvents has been experimentally measured . Another compound, (2R)-2- [4- (4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate, was synthesized by a chemoenzymatic route involving enantioselective transesterification with Candida antarctica lipase B .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using the structure data file available for download . This file contains information about the atoms, bonds, connectivity, and coordinates of the molecule .

Mechanism of Action

Fenofibrate works by activating PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to increased breakdown of triglycerides and decreased production of LDL cholesterol in the liver, resulting in improved lipid profiles.
Biochemical and Physiological Effects:
Fenofibrate has been shown to have a number of biochemical and physiological effects, including:
- Increased breakdown of triglycerides and decreased production of LDL cholesterol in the liver
- Increased levels of high-density lipoprotein (HDL) cholesterol
- Reduced levels of inflammatory markers such as C-reactive protein (CRP)
- Improved insulin sensitivity and glucose metabolism
- Increased antioxidant capacity

Advantages and Limitations for Lab Experiments

Fenofibrate has several advantages for use in laboratory experiments, including its well-established mechanism of action and its ability to modulate lipid metabolism. However, there are also limitations to its use, including potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several areas of future research that could be pursued with regards to 2-[4-(Ethylcarbamoyl)phenoxy]propanoic acid, including:
- Investigating its potential as a treatment for other diseases such as Alzheimer's disease and cardiovascular disease
- Exploring its effects on gut microbiota and the microbiome
- Investigating potential drug interactions with other medications
- Developing new formulations or delivery methods to improve efficacy and reduce side effects
In conclusion, this compound is a well-studied drug with a proven mechanism of action and several potential therapeutic applications beyond its current use in treating dyslipidemia. Continued research in this area could lead to new treatments for a range of diseases and conditions.

Synthesis Methods

Fenofibrate can be synthesized from 4-chloro-2-fluoro-5-nitrobenzoic acid and ethyl carbamate in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with 2-bromo-2-methylpropionic acid to yield 2-[4-(Ethylcarbamoyl)phenoxy]propanoic acid.

Scientific Research Applications

Fenofibrate has been extensively studied for its therapeutic potential in treating dyslipidemia and other related conditions. In addition, 2-[4-(Ethylcarbamoyl)phenoxy]propanoic acid has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases such as diabetes, Alzheimer's disease, and cardiovascular disease.

properties

IUPAC Name

2-[4-(ethylcarbamoyl)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-13-11(14)9-4-6-10(7-5-9)17-8(2)12(15)16/h4-8H,3H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDWMZJVMHJDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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